(5Z)-5-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound (5Z)-5-({3-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule characterized by its unique structure, which includes multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Utilizing aldehydes and ketones to form the core structure.
Etherification: Introducing methoxy and phenoxy groups through ether formation.
Cyclization: Forming the diazinane ring through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: For controlled reaction conditions and high yield.
Continuous Flow Reactors: For efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.
Reduction: Reduction of aromatic rings to form cyclohexane derivatives.
Substitution: Halogenation or nitration of aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitric acid.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Cyclohexane derivatives.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
(5Z)-5-({3-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular signaling.
Pathways: Modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness
(5Z)-5-({3-METHOXY-4-[2-(4-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1-(3-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler compounds like dichloroaniline or benzylamine.
Properties
Molecular Formula |
C28H26N2O6 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C28H26N2O6/c1-18-7-10-22(11-8-18)35-13-14-36-24-12-9-20(17-25(24)34-3)16-23-26(31)29-28(33)30(27(23)32)21-6-4-5-19(2)15-21/h4-12,15-17H,13-14H2,1-3H3,(H,29,31,33)/b23-16- |
InChI Key |
OAKWKRDLXKOETK-KQWNVCNZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=CC(=C4)C)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC=CC(=C4)C)OC |
Origin of Product |
United States |
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